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molecular formula C7H8FNO B1466160 (5-Fluoro-2-methylpyridin-3-yl)methanol CAS No. 959616-50-3

(5-Fluoro-2-methylpyridin-3-yl)methanol

Cat. No. B1466160
M. Wt: 141.14 g/mol
InChI Key: CASOFZLKOLSCJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08211908B2

Procedure details

To a solution of 32 mg of (5-fluoro-2-methylpyridin-3-yl)methanol in 2 mL of dichloromethane, 80 mg of molecular sieves 3A and 40 mg of 4-methylmorpholine N-oxide were added, and the mixture was stirred at room temperature for 30 minutes. Thereto was added 6.0 mg of tetrapropyl ammonium perruthenate, and the mixture was stirred at room temperature for 1 hour 30 minutes. The insoluble substance was filtered off, and the solvent was distilled off under reduced pressure. The resultant residue was purified by silica gel column chromatography using an eluent of chloroform:methanol=100:1 to obtain 20 mg of 5-fluoro-2-methylnicotinaldehyde as a colorless oily substance.
Quantity
32 mg
Type
reactant
Reaction Step One
[Compound]
Name
3A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
6 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH2:9][OH:10])[C:5]([CH3:8])=[N:6][CH:7]=1.C[N+]1([O-])CCOCC1>ClCCl.[Ru]([O-])(=O)(=O)=O.C([N+](CCC)(CCC)CCC)CC>[F:1][C:2]1[CH:7]=[N:6][C:5]([CH3:8])=[C:4]([CH:3]=1)[CH:9]=[O:10] |f:3.4|

Inputs

Step One
Name
Quantity
32 mg
Type
reactant
Smiles
FC=1C=C(C(=NC1)C)CO
Name
3A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
40 mg
Type
reactant
Smiles
C[N+]1(CCOCC1)[O-]
Name
Quantity
2 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
6 mg
Type
catalyst
Smiles
[Ru](=O)(=O)(=O)[O-].C(CC)[N+](CCC)(CCC)CCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 1 hour 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The insoluble substance was filtered off
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resultant residue was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC=1C=NC(=C(C=O)C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 20 mg
YIELD: CALCULATEDPERCENTYIELD 63.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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